1-(4-bromobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, its reactivity, and what products are formed .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Anti-colorectal Cancer Activity
Quinazoline derivatives, including those similar in structure to 1-(4-bromobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one, have shown significant promise in the treatment of colorectal cancer. Studies indicate that these compounds inhibit the growth of colorectal cancer cells by modulating the expression of specific genes and proteins involved in cancer progression, such as receptor tyrosine kinases, epidermal growth factor receptors, and apoptotic proteins. The anti-colorectal cancer activity of quinazolines is attributed to their ability to interfere with the pharmacological pathways of various targets, suggesting potential for further development as anti-cancer agents (Moorthy et al., 2023).
Optoelectronic Material Applications
Research on quinazoline derivatives has extended beyond medicinal chemistry to include applications in optoelectronics. Quinazolines have been utilized in the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems has been shown to significantly enhance the electroluminescent properties of materials used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This highlights the versatility of quinazoline derivatives in creating novel optoelectronic materials with potential for various technological applications (Lipunova et al., 2018).
Medicinal Chemistry Implications
Quinazoline derivatives have been extensively studied for their therapeutic potential, demonstrating a wide range of biological activities. These compounds are found in more than 200 naturally occurring alkaloids and have been explored for their antibacterial, antifungal, and antiviral properties, among others. The stability and versatility of the quinazolinone nucleus allow for the introduction of various bioactive moieties, creating new potential medicinal agents with significant bioavailability. This underscores the importance of quinazoline derivatives in medicinal chemistry and drug development (Tiwary et al., 2016).
Synthesis and Drug Discovery
The synthesis of spiropiperidines, including structures similar to this compound, has gained popularity in drug discovery programs. These compounds are explored for their potential in creating new areas of three-dimensional chemical space, with methodologies focusing on the construction of 2-, 3-, and 4-spiropiperidines. This research highlights the ongoing interest in developing novel compounds for drug discovery, with a focus on exploiting the unique structural features of spiropiperidines (Griggs et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1'-(4-bromobenzoyl)-1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O2/c1-14-3-8-18-17(13-14)19(26)23-21(24(18)2)9-11-25(12-10-21)20(27)15-4-6-16(22)7-5-15/h3-8,13H,9-12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUDQVDRPLJZOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3(CCN(CC3)C(=O)C4=CC=C(C=C4)Br)NC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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